molecular formula C15H15NO2 B189719 N-benzyl-2-(4-hydroxyphenyl)acetamide CAS No. 120271-79-6

N-benzyl-2-(4-hydroxyphenyl)acetamide

Cat. No. B189719
M. Wt: 241.28 g/mol
InChI Key: SRLAGMQXPJLLIP-UHFFFAOYSA-N
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Patent
US04886799

Procedure details

A mixture of 80 g of 4-hydroxyphenylacetic acid methyl ester and 51.6 g of benzylamine is brought to 180° C. for 8 hours. The mixture is allowed to return to room temperature and the crystals are filtered off and washed with ethanol and then ethyl ether.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH2:13]([NH:20][C:3](=[O:12])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
51.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC(CC1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.